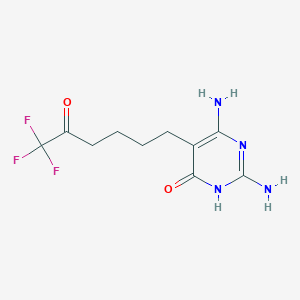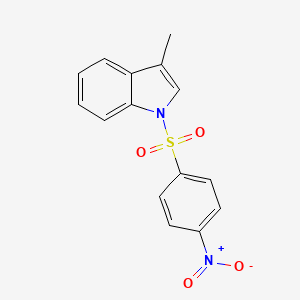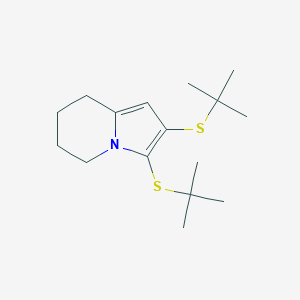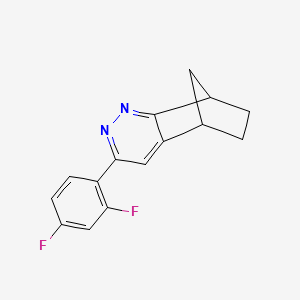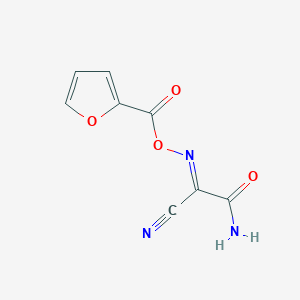![molecular formula C13H11N3O2 B12908870 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849201-24-7](/img/structure/B12908870.png)
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their unique chemical structures and versatile applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,5-a]pyrazine scaffold with high efficiency and selectivity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,5-a]pyrazine core or the methoxyphenyl group .
Scientific Research Applications
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the development of new synthetic methodologies and the design of novel compounds . In biology and medicine, it has shown potential as a pharmacophore for the development of drugs targeting various diseases, including cancer and infectious diseases . Additionally, it has applications in materials science, where it is used in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . These compounds share similar structural features but may differ in their reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
849201-24-7 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(5-10)11-7-16-8-14-6-12(16)13(17)15-11/h2-8H,1H3,(H,15,17) |
InChI Key |
FTWGPYOIFVZQAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=NC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


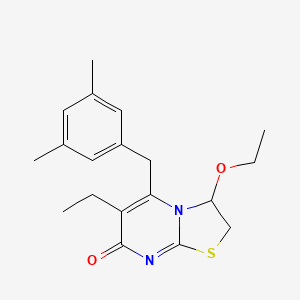
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)

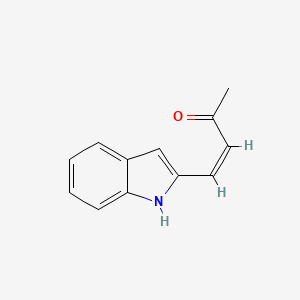
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
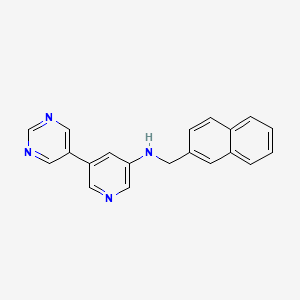
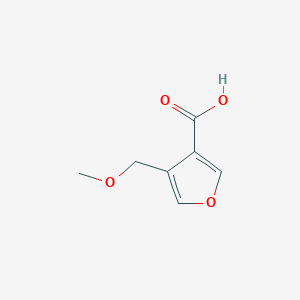
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
